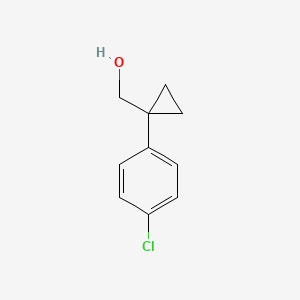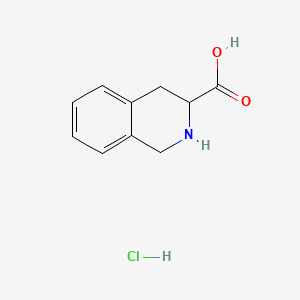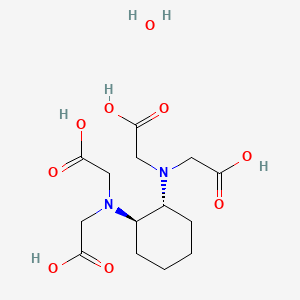
反式-1,2-二氨基环己烷-N,N,N',N'-四乙酸一水合物
描述
trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate: is a multidentate ligand known for its ability to form stable complexes with metal ions. It is commonly used in complexometric titrations and as a chelating agent in various chemical processes. The compound has the molecular formula C14H22N2O8·H2O and a molecular weight of 364.35 g/mol .
科学研究应用
Chemistry:
- Used as a chelating agent in the preparation of metal-chelate complexes.
- Acts as a ligand in the synthesis of lanthanide shift reagents .
Biology:
- Employed in the separation and determination of metal ions in biological samples.
- Used in the study of metal ion interactions with biological molecules .
Medicine:
- Investigated for its potential use in metal ion detoxification therapies.
- Studied for its role in enhancing the efficacy of certain metal-based drugs .
Industry:
- Utilized in water treatment processes to remove heavy metal ions.
- Applied in the manufacturing of high-purity metal salts and catalysts .
作用机制
Target of Action
The primary target of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is metal ions . This compound acts as a chelating agent, forming stable complexes with many metal ions, including calcium, magnesium, and zinc .
Mode of Action
trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate: interacts with its targets by binding to the metal ions and forming a ring-like structure, or chelate . This interaction results in the stabilization of the metal ions, preventing them from participating in unwanted chemical reactions .
Biochemical Pathways
The action of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate affects various biochemical pathways. By chelating metal ions, it can influence processes that depend on these ions. For instance, it can affect enzymatic reactions where metal ions serve as cofactors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate As a chelating agent, it is expected to bind to metal ions in the body and be excreted through the kidneys .
Result of Action
The molecular and cellular effects of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate ’s action primarily involve the sequestration of metal ions. This can lead to changes in cellular processes that depend on these ions, potentially altering cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate . For instance, the presence of other chelating agents or competing ions in the environment can affect its ability to bind to its target metal ions .
生化分析
Biochemical Properties
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate plays a crucial role in biochemical reactions due to its strong chelating ability. It interacts with metal ions such as iron, manganese, and zinc, forming stable complexes . These interactions are essential in the separation and determination of metal ions in various biochemical assays. The compound acts as a ligand, binding to metal ions and facilitating their detection and quantification in complex biological samples .
Cellular Effects
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate affects various cellular processes by chelating metal ions that are critical for cellular function. By binding to metal ions, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of iron can affect the activity of iron-dependent enzymes and proteins, leading to changes in cellular metabolism and gene expression . Additionally, the compound’s ability to chelate calcium ions can impact cell signaling pathways that rely on calcium as a secondary messenger .
Molecular Mechanism
The molecular mechanism of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate involves its ability to form stable complexes with metal ions. This chelation process involves the binding of the compound’s nitrogen and oxygen atoms to the metal ion, creating a stable ring structure . This interaction can inhibit or activate enzymes that require metal ions as cofactors, thereby influencing various biochemical pathways. For example, the chelation of zinc ions can inhibit the activity of zinc-dependent enzymes, affecting processes such as DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its chelating ability can be affected by factors such as pH and temperature . Long-term studies have shown that the compound can maintain its chelating properties over extended periods, making it suitable for prolonged biochemical assays . Degradation products may form under extreme conditions, potentially impacting its effectiveness .
Dosage Effects in Animal Models
The effects of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate in animal models vary with dosage. At low doses, the compound effectively chelates metal ions without causing significant toxicity . At higher doses, it can lead to adverse effects such as metal ion depletion and toxicity . Studies have shown that excessive chelation of essential metal ions can disrupt normal physiological processes, leading to symptoms such as anemia and impaired enzyme function . Therefore, careful dosage optimization is crucial in experimental settings.
Metabolic Pathways
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is involved in metabolic pathways that require metal ions as cofactors. By chelating these metal ions, the compound can influence metabolic flux and metabolite levels . For example, the chelation of iron can affect the tricarboxylic acid (TCA) cycle, as iron is a cofactor for several enzymes in this pathway . Similarly, the chelation of zinc can impact the activity of zinc-dependent enzymes involved in various metabolic processes .
Transport and Distribution
Within cells and tissues, trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is transported and distributed based on its interactions with metal ions and transport proteins . The compound can bind to metal ions and be transported across cell membranes via metal ion transporters . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue-specific expression of metal ion transporters . The compound’s ability to chelate metal ions also affects its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is determined by its interactions with metal ions and targeting signals . The compound can localize to specific organelles such as mitochondria and the endoplasmic reticulum, where metal ions are required for various biochemical processes . Post-translational modifications and targeting signals can direct the compound to these compartments, influencing its activity and function . For example, the chelation of calcium ions in the endoplasmic reticulum can impact calcium-dependent signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate typically involves the reaction of trans-1,2-diaminocyclohexane with chloroacetic acid under basic conditions. The reaction proceeds through the formation of intermediate amine derivatives, which are subsequently carboxymethylated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
化学反应分析
Types of Reactions: trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate primarily undergoes complexation reactions with metal ions. It can also participate in substitution reactions where the amine groups are replaced by other functional groups .
Common Reagents and Conditions:
Complexation Reactions: Typically involve metal salts such as copper(II) sulfate, iron(III) chloride, and lanthanide nitrates.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, which react with the amine groups under basic conditions.
Major Products:
相似化合物的比较
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in complexometric titrations and metal ion sequestration.
Diethylenetriaminepentaacetic acid (DTPA): Known for its higher chelation capacity and used in medical imaging and radiopharmaceuticals.
Uniqueness: trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is unique due to its cyclic structure, which imparts greater rigidity and stability to the metal-chelate complexes it forms. This makes it particularly useful in applications requiring high stability and selectivity .
属性
IUPAC Name |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8.H2O/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2/t9-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASZYFIKPKYGNC-DHTOPLTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369106 | |
| Record name | 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-90-4, 125572-95-4 | |
| Record name | Glycine, N,N′-trans-1,2-cyclohexanediylbis[N-(carboxymethyl)-, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-N,N′-(1R,2R)-1,2-Cyclohexanediylbis[N-(carboxymethyl)glycine hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexylene dinitrilotetraacetic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3971SG9LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



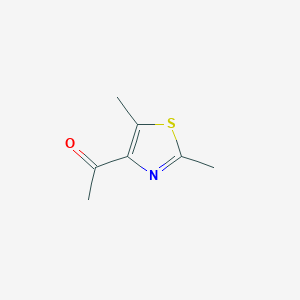
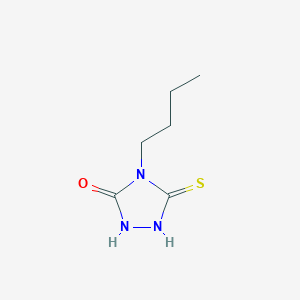

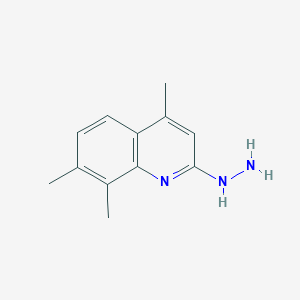
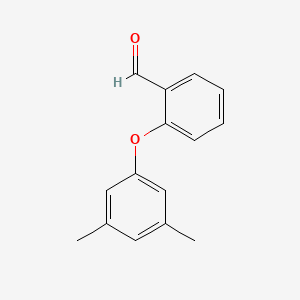
![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
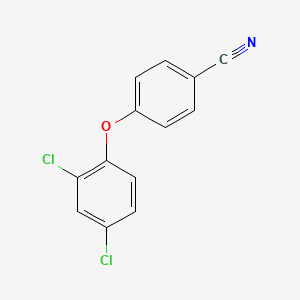
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)

